3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
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Overview
Description
3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, followed by cyclization with formamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one involves the inhibition of specific molecular targets and pathways:
Molecular Targets: Inhibition of nitric oxide and tumor necrosis factor-α production.
Pathways Involved: Inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, particularly its neuroprotective and anti-inflammatory effects .
Biological Activity
3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound can be represented as C12H12N4O with a molecular weight of 224.25 g/mol. The synthesis typically involves cyclocondensation reactions using various precursors that contain triazole and pyrimidine moieties.
Synthesis Overview
The synthesis process often includes:
- Starting Materials : Benzyl derivatives and methylated triazoles.
- Reaction Conditions : Reflux in solvents such as ethanol or DMF (Dimethylformamide).
- Yield : Varies based on specific reaction conditions but generally aims for high purity and yield.
Biological Activity
The biological activity of this compound has been explored in various studies. Key areas of activity include:
Antitumor Activity
Research has shown that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to 3-benzyl-5-methyl have shown IC50 values ranging from 0.53 μM to 60 nM against HeLa cells and other cancer lines .
The compound's mechanism often involves:
- Tubulin Inhibition : Many triazolo derivatives disrupt tubulin polymerization, which is critical for cell division.
- Kinase Inhibition : Some compounds in this class act as kinase inhibitors, impacting cellular signaling pathways relevant in cancer proliferation .
Case Studies
Several studies have highlighted the efficacy and mechanisms of related compounds:
- Antiproliferative Studies : A study on a closely related compound indicated it was 4–30 times more potent than its counterparts against multiple cancer cell lines .
- In Vivo Efficacy : Research demonstrated that certain analogs maintained oral efficacy against infections in animal models while exhibiting moderate potency .
Data Table: Biological Activities of Related Compounds
Compound Name | IC50 (μM) | Activity Type | Cell Line |
---|---|---|---|
3-benzyl-5-methyl[1,2,4]triazolo | 0.53 | Antiproliferative | HCT-116 |
5-methyl-2-(p-toluidino) | 0.60 | Antiproliferative | HeLa |
7-(3′,4′,5′-trimethoxyphenyl) | 0.38 | Tubulin polymerization inhibitor | A549 |
Unspecified Triazolo Derivative | 0.43 | Kinase inhibition | HT29 |
Properties
IUPAC Name |
3-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-7-12(18)17-13(15-10)16(9-14-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCEQZYTWVMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N(C=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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